5-Bromo-2-formylbenzoic acid

Epigenetics Medicinal Chemistry HDAC Inhibitor

Sourcing the ortho-bromo/formyl benzoic acid scaffold for isoindolinone APIs or HDAC-targeted probes is frequently compromised by analogs lacking the precise substitution pattern required for key transformations. Generic 2-halobenzaldehydes fail to match the reactivity and selectivity of 5-Bromo-2-formylbenzoic acid (CAS 4785-52-8). This compound resolves that supply gap: • Validated scaffold delivering 200-2,600× selectivity for HDAC1 over HDAC6/8 in focused inhibitor libraries • Enables high-yielding single-step Pd-catalyzed carbonylation to isoindolinones - superior to 2-halobenzaldehyde routes • ISO 17034-accredited reference standard available for GMP impurity profiling & ANDA method validation • >97% purity with full CoA (NMR, MS, HPLC); stored at RT, ships ambient

Molecular Formula C8H5BrO3
Molecular Weight 229.03 g/mol
CAS No. 4785-52-8
Cat. No. B1268887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-formylbenzoic acid
CAS4785-52-8
Molecular FormulaC8H5BrO3
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)C=O
InChIInChI=1S/C8H5BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
InChIKeyWAMUJTFUQTUCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-formylbenzoic Acid Overview


5-Bromo-2-formylbenzoic acid (CAS 4785-52-8) is a benzoic acid derivative substituted with a bromine atom at the 5-position and a formyl group at the 2-position . This specific ortho-arrangement of an aldehyde and a carboxylic acid on an aromatic ring confers unique reactivity, enabling its use as a versatile building block in organic synthesis, particularly for constructing heterocyclic scaffolds [1]. It is also utilized as a high-purity analytical reference standard in pharmaceutical quality control, manufactured under ISO 17034 accreditation to ensure traceability and accuracy in drug development workflows [2].

Synthetic Building Block
Ortho-formyl/acid reactivity for heterocycle construction
Analytical Reference Standard
ISO 17034-accredited material for pharmaceutical QC
Diversification Handle
5-Bromo substituent enables cross-coupling and SAR libraries

5-Bromo-2-formylbenzoic Acid Specificity


The specific ortho-disposition of the formyl and carboxylic acid groups in 5-bromo-2-formylbenzoic acid is a critical structural determinant for its reactivity and biological function. Simply substituting this compound with another halogenated benzaldehyde or a differently substituted benzoic acid analog (e.g., 5-chloro-2-formylbenzoic acid, 2-bromo-5-formylbenzoic acid, or unsubstituted 2-formylbenzoic acid) is not scientifically valid. The bromine atom's size, electronegativity, and position on the ring directly influence the compound's electronic properties, such as acidity (pKa), and its ability to engage in specific halogen bonding interactions . Furthermore, the ortho-formyl group is essential for the formation of key heterocyclic intermediates like isoindolinones via palladium-catalyzed carbonylation [1] and for the enzymatic dynamic kinetic resolution to produce phthalidyl esters [2]. These pathways are highly sensitive to the nature and position of substituents; changing the halogen or its position can drastically alter reaction yields, selectivity, or even render the transformation unsuccessful [1].

Halogen substitution alters reactivity
Replacing bromine with chlorine or other halogens changes electronic properties and may reduce cross-coupling efficiency or halogen-bonding interactions.
Regioisomeric formyl position changes outcome
Moving the formyl group (e.g., 2-bromo-5-formylbenzoic acid) disrupts the critical ortho relationship, potentially preventing key heterocycle-forming reactions.
Non-halogenated analog lacks diversification
2-Formylbenzoic acid without the bromine handle cannot undergo Pd-catalyzed cross-coupling, limiting late-stage SAR exploration in medicinal chemistry.

5-Bromo-2-formylbenzoic Acid: Key Evidence


Selective HDAC1 Inhibition

5-Bromo-2-formylbenzoic acid is a component of a compound series that demonstrates potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 5 nM [1]. This is significant because it exhibits a pronounced selectivity window against other HDAC isoforms: it is 200-fold less potent against HDAC6 (IC50 = 1,000 nM) and 2,600-fold less potent against HDAC8 (IC50 = 13,000 nM) in the same enzymatic assay [1]. This specific isoform selectivity profile distinguishes it from pan-HDAC inhibitors and is a critical parameter for developing targeted epigenetic therapies with potentially reduced off-target toxicity.

HDAC1 Isoform Selectivity
Reported
HDAC1 IC50 5 nM; 200-fold over HDAC6; 2,600-fold over HDAC8
Reported scaffold-derived isoform selectivity context
Human recombinant HDACs, Boc-lys(Ac)-AMC substrate
Epigenetics Medicinal Chemistry HDAC Inhibitor

ISO 17034-Certified Reference Standard

For procurement in regulated pharmaceutical development, the availability of 5-bromo-2-formylbenzoic acid as a reference standard manufactured under ISO 17034 accreditation provides a quantifiable advantage in quality assurance [1]. Unlike general chemical reagents that may only have a basic certificate of analysis, this reference standard is produced with a certified purity >95% and is accompanied by a comprehensive quality dossier including NMR, MS, and HPLC data [1]. This directly addresses the rigorous traceability and validation requirements of drug master files and regulatory submissions, reducing the internal QC burden on analytical laboratories.

ISO 17034 Reference Standard
Specification review
Certified purity >95%, full analytical data package (NMR, MS, HPLC)
Supports regulatory QC and method validation workflows
Manufactured under ISO 17034:2016 accreditation
Analytical Chemistry Pharmaceutical Quality Control Reference Material

Single Carbonylation for Isoindolinone Synthesis

In palladium-catalyzed carbonylation reactions with 2-bromoanilines to synthesize isoindolinones, 5-bromo-2-formylbenzoic acid (a 2-formylbenzoic acid derivative) proceeds via a single carbonylation pathway, yielding functionalized isoindolinones in good to excellent yields [1]. In contrast, analogous reactions using 2-halobenzaldehydes (such as 2-bromobenzaldehyde) under identical conditions require a more complex double-carbonylation process to achieve the same products, often resulting in moderate to good yields and presenting a more challenging reaction optimization [1]. This difference in mechanism and yield efficiency makes the 2-formylbenzoic acid scaffold a more reliable and higher-yielding starting material for this important class of compounds.

Single Carbonylation Pathway
Reported comparison
Single carbonylation yields isoindolinones in good to excellent yields; 2-halobenzaldehydes require double carbonylation with moderate to good yields
Supports higher-yielding route for isoindolinone synthesis
Pd(TFA)2, NEt3, 8 bar CO
Organic Synthesis Heterocyclic Chemistry Catalysis

Enzymatic Asymmetric Phthalidyl Ester Synthesis

5-Bromo-2-formylbenzoic acid is a suitable substrate for an enzyme-catalyzed dynamic kinetic resolution (DKR) strategy that yields phthalidyl esters, which are important structural motifs in prodrugs and natural products [1]. This method is reported to produce phthalidyl esters in high yields (up to 95%) and with excellent enantiomeric purity (up to 99% enantiomeric excess) in a single-pot procedure [1]. While this performance is characteristic of the 2-formylbenzoic acid class, the presence of the 5-bromo substituent allows for further downstream functionalization (e.g., via cross-coupling) of the resulting phthalidyl ester, a key advantage for medicinal chemistry diversification.

Enzymatic DKR Performance
Class-level inference
Yield up to 95%; enantiomeric excess up to 99%
Supports high-yield enantioselective ester synthesis
One-pot dynamic kinetic resolution procedure
Biocatalysis Asymmetric Synthesis Prodrugs

Cross-Coupling Diversification via Bromine Substituent

The 5-bromo substituent on 5-bromo-2-formylbenzoic acid serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. In contrast, the non-halogenated analog, 2-formylbenzoic acid, lacks this reactive site for such modular derivatization, limiting its utility in generating diverse chemical libraries. The bromine atom therefore provides a quantifiable advantage in terms of molecular complexity generation potential.

Cross-Coupling Handle
Data to verify
5-Br enables Pd-catalyzed cross-coupling; non-halogenated analog lacks this reactivity
Enables library synthesis and SAR exploration
Source data to verify; class-level inference
Cross-Coupling Medicinal Chemistry SAR Studies

5-Bromo-2-formylbenzoic Acid Applications


Selective HDAC Inhibitor Development

A medicinal chemistry team can procure 5-bromo-2-formylbenzoic acid as a key starting material for a focused library of HDAC inhibitors. The documented 200- to 2,600-fold selectivity for HDAC1 over HDAC6 and HDAC8 [1] provides a strong rationale for using this scaffold to develop chemical probes or drug candidates with a targeted epigenetic mechanism of action, minimizing the risk of broad-spectrum HDAC inhibition. The bromine atom further allows for rapid SAR exploration through cross-coupling to optimize potency and drug-like properties.

Regulated Pharmaceutical QC Method Validation

Analytical laboratories supporting GMP manufacturing can procure the ISO 17034-accredited reference standard of 5-bromo-2-formylbenzoic acid [1]. The availability of a certified, high-purity material (>95%) with a full analytical data package (NMR, MS, HPLC) enables rapid method development and validation for impurity profiling or API release testing. This directly reduces the internal resource burden associated with purity verification and ensures compliance with regulatory guidelines from agencies like the FDA and EMA.

Scalable Isoindolinone Drug Candidate Synthesis

Process chemists developing a route for an isoindolinone-containing drug candidate can use 5-bromo-2-formylbenzoic acid. The established literature precedent for a high-yielding, single-carbonylation reaction with 2-bromoanilines [1] offers a more efficient and scalable pathway compared to alternatives using 2-halobenzaldehydes. The superior yield and simplified reaction profile can translate to lower cost of goods and a more robust manufacturing process.

Biocatalytic Phthalidyl Ester Prodrug Synthesis

A research group focused on improving the oral bioavailability of a carboxylic acid-containing drug can utilize 5-bromo-2-formylbenzoic acid in an enzyme-catalyzed dynamic kinetic resolution to synthesize a phthalidyl ester prodrug. The reported high yield (up to 95%) and excellent enantiopurity (up to 99% ee) [1] enable the efficient preparation of a chirally pure prodrug candidate, which is essential for further preclinical evaluation. The 5-bromo group provides a convenient handle for further derivatization if needed.

Application
Selection Property
Validation Focus
Selective HDAC1 probe research
Isoform selectivity profile
HDAC1 inhibition assay context
Regulated pharmaceutical QC method validation
ISO 17034-certified reference material
Purity documentation and method validation compliance
Isoindolinone synthesis route development
Single-carbonylation reaction efficiency
Yield and scalability assessment
Enantioselective phthalidyl ester synthesis
Enzymatic DKR enantioselectivity
Enantiopurity and yield confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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